molecular formula C11H13N3O2 B13987038 Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate

Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate

Cat. No.: B13987038
M. Wt: 219.24 g/mol
InChI Key: RUMSMTVGCPJAMM-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate is a chemical compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes related to growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-cyano-6-(propylamino)-3-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 5-cyano-6-(propylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-3-4-13-10-8(6-12)5-9(7-14-10)11(15)16-2/h5,7H,3-4H2,1-2H3,(H,13,14)

InChI Key

RUMSMTVGCPJAMM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=N1)C(=O)OC)C#N

Origin of Product

United States

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